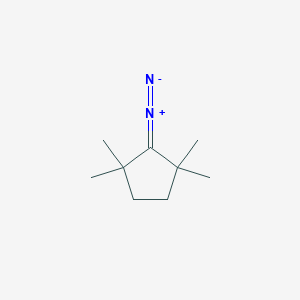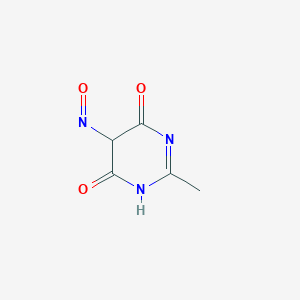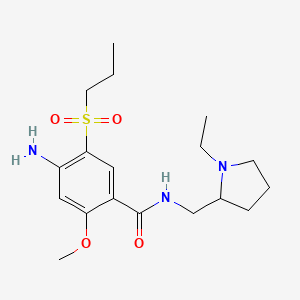
Methyl 3-hydroxy-3-methyl-D-isovalinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxy-3-methyl-D-isovalinate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxyl group (-OH) and a methyl group (-CH3) attached to the same carbon atom, which is also bonded to a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-3-methyl-D-isovalinate typically involves the esterification of 3-hydroxy-3-methyl-D-isovaleric acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-hydroxy-3-methyl-D-isovalinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 3-methyl-3-oxoisovaleric acid.
Reduction: Formation of 3-hydroxy-3-methyl-D-isovalinol.
Substitution: Formation of 3-chloro-3-methyl-D-isovalinate.
Applications De Recherche Scientifique
Methyl 3-hydroxy-3-methyl-D-isovalinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-hydroxy-3-methyl-D-isovalinate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-hydroxy-3-methylbutanoate
- Ethyl 3-hydroxy-3-methyl-D-isovalinate
- Methyl 3-hydroxy-3-methylpentanoate
Uniqueness
Methyl 3-hydroxy-3-methyl-D-isovalinate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a hydroxyl group and an ester group on the same carbon atom makes it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
72953-38-9 |
|---|---|
Formule moléculaire |
C7H15NO3 |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
methyl (2R)-2-amino-3-hydroxy-2,3-dimethylbutanoate |
InChI |
InChI=1S/C7H15NO3/c1-6(2,10)7(3,8)5(9)11-4/h10H,8H2,1-4H3/t7-/m0/s1 |
Clé InChI |
RHSXSOTVBJLGOV-ZETCQYMHSA-N |
SMILES isomérique |
C[C@](C(=O)OC)(C(C)(C)O)N |
SMILES canonique |
CC(C)(C(C)(C(=O)OC)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,5,6,7,8-Hexahydro-4H-3,7-methanoazonino[5,4-b]indol-4-one](/img/structure/B14459671.png)
![2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride](/img/structure/B14459674.png)
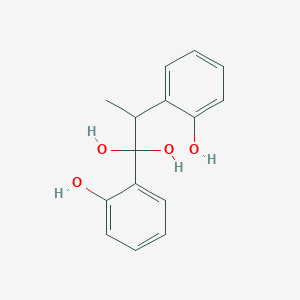
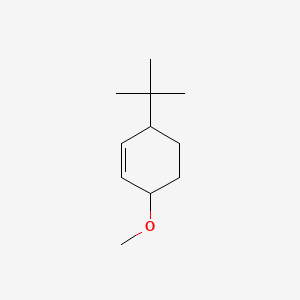
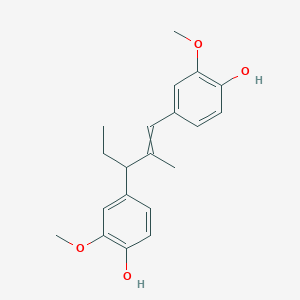


![2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline](/img/structure/B14459720.png)


